molecular formula C44H60N2O3 B601967 非索罗地那相关杂质 5 CAS No. 1428856-45-4

非索罗地那相关杂质 5

货号: B601967
CAS 编号: 1428856-45-4
分子量: 664.98
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fesoterodine Related Impurity 5 is an impurity of Fesoterodine Fumarate . Fesoterodine Fumarate is an antimuscarinic agent used in the treatment of overactive bladder with symptoms of urge urinary incontinence, urgency, and frequency . It is rapidly de-esterified to its active metabolite 5-hydroxymethyl tolterodine (5-HMT), which is a muscarinic receptor antagonist .


Synthesis Analysis

During stability studies of fesoterodine fumarate extended-release tablets, one unknown impurity at relative retention time 1.37 was found increasing beyond the identification threshold . This impurity was isolated using Preparative HPLC and its structure was elucidated using mass and NMR spectroscopy .


Chemical Reactions Analysis

The formation of Fesoterodine Related Impurity 5 seems to be related to the degradation of fesoterodine fumarate . The degradation profile was studied by conducting forced degradation studies .

科学研究应用

质量控制分析方法的开发

Kumar 等人(2020 年)开发了一种高效液相色谱法 (HPLC) 来定量非索罗地那富马酸盐缓释片中的降解产物和工艺相关杂质。该方法具有特异性、精确性和灵敏性,使其对于含有非索罗地那的药物的常规质量控制测试非常有价值 (Kumar、Sangeetha 和 Kalyanraman,2020)

电化学行为和降解产物鉴定

Kučerová 等人(2015 年)研究了非索罗地那的电化学行为,通过液相色谱和质谱法鉴定了其氧化产物。本研究提供了对非索罗地那及其杂质电化学性质的见解,这对于药物分析至关重要 (Kučerová、Skopalová、Kučera、Hrbáč 和 Lemr,2015)

稳定性和应力测试

Sangoi 等人(2011 年)使用 LC-UV 和 LC-ESI-MS 对非索罗地那进行了稳定性和应力测试,以研究在各种条件下的降解产物。本研究有助于了解非索罗地那及其相关杂质在不同环境条件下的稳定性,这对于确保药物的安全性和有效性至关重要 (Sangoi、Todeschini 和 Steppe,2011)

光降解研究

Sangoi 等人(2013 年)研究了非索罗地那的光降解,确定了主要的降解产物并提出了一个完整的光降解途径。这项研究对于理解光照如何影响非索罗地那及其杂质、影响储存和处理指南非常重要 (Sangoi、Todeschini、Goelzer 和 Steppe,2013)

药代动力学研究

Malhotra 等人(2009 年)和 Simon & Malhotra(2009 年)等多项研究探索了非索罗地那的药代动力学特征,包括其吸收、代谢和排泄。这些研究有助于更深入地了解非索罗地那及其相关杂质在体内的处理方式,这对于剂量和药物相互作用的考虑至关重要 (Malhotra 等人,2009) (Simon & Malhotra,2009)

生化分析

Biochemical Properties

Fesoterodine Related Impurity 5 plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with muscarinic receptors, similar to its parent compound, fesoterodine. The nature of these interactions involves competitive inhibition, where Fesoterodine Related Impurity 5 binds to the same receptor sites as acetylcholine, thereby preventing acetylcholine from exerting its effects. This interaction can influence the overall pharmacological profile of fesoterodine fumarate .

Cellular Effects

Fesoterodine Related Impurity 5 affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, Fesoterodine Related Impurity 5 can alter the signaling pathways associated with muscarinic receptors, leading to changes in intracellular calcium levels and subsequent effects on muscle contraction and relaxation. Additionally, it may impact gene expression by modulating transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of action of Fesoterodine Related Impurity 5 involves its binding interactions with muscarinic receptors. By acting as a competitive antagonist, it inhibits the binding of acetylcholine to these receptors, thereby reducing the activation of downstream signaling pathways. This inhibition can lead to decreased detrusor muscle contractions and increased bladder capacity. Furthermore, Fesoterodine Related Impurity 5 may influence enzyme activity, either by inhibiting or activating specific enzymes involved in metabolic processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fesoterodine Related Impurity 5 can change over time. Studies have shown that this impurity is relatively stable under standard storage conditions, but it may degrade under certain stress conditions, such as exposure to light or extreme pH levels. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to Fesoterodine Related Impurity 5 can lead to alterations in cellular homeostasis and function .

Dosage Effects in Animal Models

The effects of Fesoterodine Related Impurity 5 vary with different dosages in animal models. At low doses, the impurity may not exhibit significant toxic effects, but at higher doses, it can cause adverse effects such as gastrointestinal disturbances, changes in heart rate, and central nervous system effects. Threshold effects have been observed, where a certain dosage level must be reached before noticeable effects occur. Toxicity studies in animal models have highlighted the importance of monitoring and controlling the levels of Fesoterodine Related Impurity 5 in pharmaceutical formulations .

Metabolic Pathways

Fesoterodine Related Impurity 5 is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6. These enzymes facilitate the biotransformation of the impurity into inactive metabolites, which are then excreted from the body. The interaction with these enzymes can affect the metabolic flux and levels of other metabolites, potentially influencing the overall pharmacokinetic profile of fesoterodine fumarate .

Transport and Distribution

Within cells and tissues, Fesoterodine Related Impurity 5 is transported and distributed through various mechanisms. It may interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. The distribution of the impurity can affect its localization and accumulation in different tissues, potentially influencing its pharmacological and toxicological effects .

Subcellular Localization

The subcellular localization of Fesoterodine Related Impurity 5 can impact its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, the impurity may localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding. Understanding the subcellular localization of Fesoterodine Related Impurity 5 is essential for elucidating its precise mechanisms of action and potential effects on cellular function .

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for Fesoterodine Related Impurity 5 involves the reaction of 2-(3-methylphenyl)acetic acid with thionyl chloride to form 2-(3-chloromethylphenyl)acetic acid. This compound is then reacted with 4-methylpiperidine to yield the final product.", "Starting Materials": [ "2-(3-methylphenyl)acetic acid", "thionyl chloride", "4-methylpiperidine" ], "Reaction": [ "Step 1: React 2-(3-methylphenyl)acetic acid with thionyl chloride in the presence of a catalyst such as DMF or DMSO to form 2-(3-chloromethylphenyl)acetic acid.", "Step 2: React 2-(3-chloromethylphenyl)acetic acid with 4-methylpiperidine in the presence of a base such as triethylamine to yield Fesoterodine Related Impurity 5." ] }

CAS 编号

1428856-45-4

分子式

C44H60N2O3

分子量

664.98

外观

Solid powder

纯度

> 95%

数量

Milligrams-Grams

同义词

Fesoterodine Diol Dimer;  4,4'-[Oxybis(methylene)]bis[2-[(1R)-3-[bis(1-methylethyl)amino]-1-phenyl propyl]-phenol

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。